molecular formula C13H15ClN2O3 B034318 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one CAS No. 105494-03-9

8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one

Cat. No. B034318
CAS RN: 105494-03-9
M. Wt: 282.72 g/mol
InChI Key: LADOKYPBDAELJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research for its ability to manipulate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue regeneration, and cancer progression.

Mechanism of Action

GSK-3 is a serine/threonine protein kinase that regulates multiple signaling pathways by phosphorylating downstream targets. 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one binds to the ATP-binding site of GSK-3 and inhibits its kinase activity, leading to the stabilization and nuclear translocation of β-catenin. This results in the activation of Wnt/β-catenin signaling, which regulates the expression of target genes involved in cell fate determination, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. It promotes the proliferation and survival of embryonic stem cells and induces their differentiation into specific lineages. It also enhances the reprogramming of somatic cells into induced pluripotent stem cells. In addition, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to inhibit the proliferation and migration of cancer cells and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has several advantages for lab experiments. It is highly selective for GSK-3 and does not affect other kinases. It is also stable and can be easily synthesized and purified. However, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has some limitations. It can be toxic at high concentrations and may affect other signaling pathways at low concentrations. It also has limited solubility in water, which can make it difficult to use in cell culture experiments.

Future Directions

There are several future directions for the use of 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to promote the survival and differentiation of neural stem cells and may have therapeutic potential for these diseases. Another area of interest is the use of 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one in tissue engineering and regenerative medicine. It may be possible to use 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one to enhance the differentiation of stem cells into specific cell types for transplantation. Finally, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one may have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy. Further research is needed to explore these potential applications.

Synthesis Methods

8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one can be synthesized through a multi-step process starting from 2,3-dimethoxybenzoic acid. The key step involves the reaction of 3-chloro-2-hydroxypropylamine with 4-oxo-2,3-dimethylquinazoline, followed by purification and crystallization.

Scientific Research Applications

8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic β-cells. It has also been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells. In addition, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been used to investigate the role of GSK-3 in cancer cell proliferation, migration, and invasion.

properties

CAS RN

105494-03-9

Product Name

8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

8-(3-chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one

InChI

InChI=1S/C13H15ClN2O3/c1-8-15-12-10(13(18)16(8)2)4-3-5-11(12)19-7-9(17)6-14/h3-5,9,17H,6-7H2,1-2H3

InChI Key

LADOKYPBDAELJE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OCC(CCl)O)C(=O)N1C

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(CCl)O)C(=O)N1C

synonyms

4(3H)-Quinazolinone, 8-(3-chloro-2-hydroxypropoxy)-2,3-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.